Acetiamine hydrochloride

Description

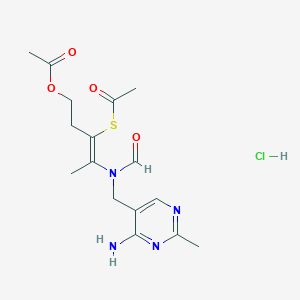

Structure

3D Structure of Parent

Properties

CAS No. |

28008-04-0 |

|---|---|

Molecular Formula |

C16H23ClN4O4S |

Molecular Weight |

402.9 g/mol |

IUPAC Name |

[(Z)-3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate;hydrochloride |

InChI |

InChI=1S/C16H22N4O4S.ClH/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17;/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19);1H/b15-10-; |

InChI Key |

GVYHWIVMQYPBOQ-AZJSCORLSA-N |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C)\SC(=O)C)/C.Cl |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modifications of Acetiamine Hydrochloride

Strategies for Acetiamine (B1197223) Hydrochloride Synthesis

The synthesis of Acetiamine hydrochloride is a two-step process: first, the derivatization of the thiamine (B1217682) molecule to introduce the S-acetyl group, and second, the formation of the stable hydrochloride salt.

The core of Acetiamine synthesis involves the S-acylation of thiamine. This transformation targets the thiol group, which is not present in the stable, cyclic thiazolium form of thiamine but is generated in situ. The reaction proceeds via the cleavage of the thiazolium ring under basic conditions to form a transient thiol intermediate, which is then trapped by an acetylating agent.

The classical pathway involves the following steps:

Thiazolium Ring Opening: Thiamine hydrochloride is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide). The hydroxide (B78521) ion attacks the C2 position of the thiazolium ring, leading to ring opening and the formation of a thiol-form (thiolate anion under basic pH). This intermediate is highly reactive and is the key nucleophile for the subsequent step.

S-Acylation: An acetylating agent is introduced to the reaction mixture. This agent reacts selectively with the highly nucleophilic thiolate anion to form a stable thioester bond. The most common acetylating agents for this purpose are acetyl chloride or acetic anhydride. The reaction with thioacetic acid has also been explored as a method of thioester exchange.

| Acetylating Agent | Reaction Conditions | Key Mechanistic Feature | Typical Yields |

|---|---|---|---|

| Acetyl Chloride (CH₃COCl) | Aqueous NaOH or other base, typically at low temperatures (0-5 °C) to control exothermicity. | Highly reactive acyl halide; rapid, often irreversible acylation of the thiolate. | Moderate to High (60-80%) |

| Acetic Anhydride ((CH₃CO)₂O) | Aqueous base (e.g., NaOH, NaHCO₃) or pyridine (B92270) as a catalyst/base. | Less reactive than acetyl chloride, allowing for more controlled reaction conditions. | High (75-90%) |

| Thioacetic Acid (CH₃COSH) | Thiol-disulfide exchange or direct acylation mechanism under specific pH conditions. | Involves equilibrium; reaction conditions must be optimized to drive the formation of the S-acetylthiamine product. | Variable |

Upon successful S-acylation, the resulting product is the free base form of Acetiamine.

The conversion of the Acetiamine free base into its stable, crystalline hydrochloride salt is a critical final step for purification and handling. While the fundamental chemistry is a standard acid-base reaction, optimization of this process constitutes an area of synthetic refinement.

The standard method involves dissolving the crude Acetiamine free base in a suitable anhydrous organic solvent, such as isopropanol, ethanol (B145695), or acetone. Subsequently, a source of hydrogen chloride is introduced.

Methods of HCl Introduction:

Gaseous Hydrogen Chloride: Bubbling dry HCl gas through the solution of the free base is a highly effective method that leads to the rapid precipitation of Acetiamine hydrochloride. This technique allows for precise stoichiometric control but requires specialized equipment for handling corrosive gas.

HCl in Organic Solvent: A more common and convenient laboratory approach is the use of a pre-prepared solution of hydrogen chloride in an organic solvent. Solutions of HCl in isopropanol, ethanol, or diethyl ether are commercially available or can be prepared in the lab. This solution is added dropwise to the solution of the free base until precipitation is complete, which can be monitored by pH.

Novelty and Optimization:

Novelty in this context relates to the optimization of crystallization conditions to control particle size, crystalline form (polymorphism), and purity. Research focuses on:

Solvent System Selection: Utilizing solvent/anti-solvent combinations (e.g., dissolving in ethanol and adding diethyl ether as an anti-solvent) to induce crystallization and improve the crystal quality and yield.

Controlled Cooling Profiles: Implementing specific temperature gradients during crystallization to influence crystal growth and minimize the incorporation of impurities.

Seeding: Introducing a small quantity of pure Acetiamine hydrochloride crystals to the supersaturated solution to promote controlled crystallization and obtain a uniform product.

These refinements, while based on established principles of crystallization, are tailored to maximize the yield and quality of the final active pharmaceutical ingredient precursor.

Design and Synthesis of Acetiamine Hydrochloride Analogues and Derivatives

The chemical structure of Acetiamine hydrochloride offers multiple sites for modification, enabling the synthesis of a diverse library of analogues. These modifications are guided by rational design principles to systematically alter the compound's chemical properties.

The design of Acetiamine analogues is primarily driven by the goal of modulating its physicochemical properties, such as lipophilicity, chemical stability, and steric profile. Key principles include:

Lipophilicity Modulation: The S-acyl group is the primary target for altering lipophilicity. Replacing the acetyl group with longer alkyl chains (e.g., propionyl, butyryl) or aromatic moieties (e.g., benzoyl) systematically increases the compound's partition coefficient (logP). This is a foundational strategy for creating more membrane-permeable thiamine derivatives.

Isosteric and Bioisosteric Replacement: This involves substituting atoms or groups with others that have similar steric or electronic characteristics. For example, the sulfur atom of the thioester could be replaced with oxygen (an ester) or selenium (a selenoester), although this would fundamentally alter the core chemistry. More commonly, the methyl group of the thioacetate (B1230152) can be replaced with other groups like CF₃ to alter electronic properties.

Homologation: The length of the alkyl chain connecting the pyrimidine (B1678525) and thiazolium rings can be varied, although this requires a more complex de novo synthesis of the thiamine backbone rather than a simple derivatization.

Enhancing Chemical Stability: The thiazolium ring is susceptible to hydrolysis. Modifications to the substituents on the pyrimidine or thiazole (B1198619) rings can be designed to electronically stabilize the thiazolium moiety, potentially increasing its shelf-life or stability under specific pH conditions.

Building on the principles above, specific chemical strategies are employed to synthesize analogues.

Modification of the Thioacetate Moiety: This is the most explored avenue for creating Acetiamine analogues. The synthesis is analogous to that of Acetiamine itself, where the ring-opened thiamine thiolate is reacted with a different acylating agent. This approach has led to a wide range of S-acylthiamine derivatives.

The table below illustrates the synthesis of several well-known analogues by varying the acylating agent.

| Analogue Name | Acyl Group | Acylating Agent Example | Resulting Chemical Property Change |

|---|---|---|---|

| Acetiamine | Acetyl (CH₃CO-) | Acetyl Chloride | Baseline increase in lipophilicity over thiamine. |

| Benfotiamine (B1667992) | Benzoyl (C₆H₅CO-) | Benzoyl Chloride | Significant increase in lipophilicity due to the aromatic ring. |

| Fursultiamine | Tetrahydrofurfuryl Disulfide | (Requires a different strategy involving disulfide exchange) | Creates a disulfide prodrug form with high lipophilicity. |

| S-Butyrylthiamine | Butyryl (CH₃(CH₂)₂CO-) | Butyryl Chloride | Moderate increase in lipophilicity, greater than Acetiamine. |

| S-Propionylthiamine | Propionyl (CH₃CH₂CO-) | Propionyl Chloride | Slight increase in lipophilicity over Acetiamine. |

Modification of the Pyrimidine Ring: Altering the 4-amino group on the pyrimidine ring is a less common but chemically significant modification. This primary amine can undergo reactions such as N-acylation or N-alkylation. Selective N-acylation in the presence of the more reactive thiazolium ring and hydroxyl group requires carefully controlled reaction conditions, often involving protecting group chemistry, to ensure that acylation occurs at the desired nitrogen atom. Such modifications drastically alter the hydrogen-bonding capabilities and electronic nature of the pyrimidyl moiety.

The exploration of N-substituted acetamides refers to the chemical modification of the primary amino group (-NH₂) on the pyrimidine ring of thiamine or its derivatives. The formation of an N-acetamide (or other N-acylamides) changes the amine into a neutral amide functional group.

Synthetic Strategy:

Direct acylation of the pyrimidine amine of thiamine or Acetiamine is challenging due to the presence of other nucleophilic sites (the primary alcohol and the C2 of the thiazolium ring). A typical research strategy involves:

Protection: The primary alcohol on the hydroxyethyl (B10761427) side chain is often protected, for example, as a silyl (B83357) ether or an ester.

Selective N-Acylation: The protected thiamine derivative is then reacted with an acylating agent (e.g., acetic anhydride) under non-aqueous, mildly basic conditions (e.g., using pyridine as a solvent and catalyst). These conditions favor acylation at the pyrimidine amine over reaction at the thiazolium ring.

Deprotection: The protecting group on the alcohol is subsequently removed to yield the N-acetylated thiamine derivative.

Chemical Rationale in Research:

The purpose of synthesizing N-acetylated analogues in a research context is to investigate structure-property relationships. Converting the basic primary amine to a neutral amide group has profound chemical consequences:

Altered Basicity and Hydrogen Bonding: The N-acetylated pyrimidine is no longer basic and its hydrogen bond donor/acceptor profile is changed. This allows researchers to study the role of the pyrimidine amine's basicity and hydrogen-bonding in molecular recognition and chemical stability.

Probing Molecular Interactions: By creating N-acetylated versions of thiamine derivatives, chemists can probe the importance of the unaltered -NH₂ group in binding to enzymes or other biological targets. If an N-acetylated analogue shows different behavior, it provides strong evidence for the functional role of the pyrimidine amine.

Molecular and Cellular Mechanisms of Acetiamine Hydrochloride Action

Cellular Pathway Modulation

Influence on Gene Expression and Transcriptional Regulation

The influence of Acetiamine (B1197223) hydrochloride on gene expression is principally mediated by its active form, thiamine (B1217682) pyrophosphate (TPP). In certain organisms, particularly bacteria and yeasts, TPP can act as a direct regulator of gene expression through a mechanism involving RNA structures known as riboswitches. nih.govnih.gov These are segments of messenger RNA (mRNA) that can bind directly to small molecules like TPP, altering the mRNA's structure and thereby controlling the synthesis of proteins. nih.govnih.gov

When TPP levels are sufficient, it binds to the riboswitch, inducing a conformational change in the mRNA. nih.gov This change often sequesters the ribosome-binding site or creates a transcription termination signal, leading to a reduction in the expression of genes involved in thiamine biosynthesis and transport. nih.govnih.govbiorxiv.org This feedback loop ensures that the cell does not expend energy synthesizing or importing thiamine when it is already abundant. This direct metabolite-sensing regulatory system is a prime example of gene regulation at the post-transcriptional level. nih.govosti.gov Studies in various bacteria and plants have shown that the expression of key thiamine biosynthesis genes, such as thiC, is upregulated in response to environmental stressors, suggesting a complex regulatory network that links thiamine metabolism to cellular stress responses. researchgate.netfrontiersin.org

| Regulatory Mechanism | Organism Type | Action of TPP Binding | Outcome | Associated Genes |

|---|---|---|---|---|

| Transcription Termination | Gram-positive bacteria (e.g., Bacillus subtilis) | Induces formation of a Rho-independent transcriptional terminator. nih.gov | Prevents full transcription of downstream genes. | Thiamine biosynthesis operon genes. |

| Translation Inhibition | Gram-negative bacteria (e.g., Escherichia coli) | Masks the Shine-Dalgarno sequence (ribosome binding site). nih.gov | Prevents initiation of protein translation. | thiM, thiC, etc. nih.govnih.gov |

Impact on Cellular Energetics and Mitochondrial Function

Acetiamine hydrochloride profoundly impacts cellular energetics through its conversion to TPP, which is indispensable for mitochondrial function and the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govfiveable.me Mitochondria are central to cellular respiration, and several key enzymatic complexes within these organelles depend on TPP as a coenzyme. caringsunshine.comcaringsunshine.com

The most critical of these are the pyruvate (B1213749) dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex (α-KGDH). caringsunshine.comwikipedia.org PDH links the glycolytic pathway to the citric acid (Krebs) cycle by converting pyruvate into acetyl-CoA. α-KGDH is a rate-limiting enzyme within the citric acid cycle itself. cornell.edu A deficiency in TPP impairs the function of these enzymes, disrupting the citric acid cycle, reducing ATP production via oxidative phosphorylation, and leading to mitochondrial dysfunction. caringsunshine.comcaringsunshine.com Research has shown that treatment with TPP can help preserve mitochondrial size and ATP levels, thereby protecting cardiac function during ischemic events. physiology.org The transport of TPP into the mitochondria is a regulated process, mediated by a specific carrier, the mitochondrial thiamin pyrophosphate transporter (MTPPT), ensuring that this vital coenzyme is available where it is most needed for energy metabolism. nih.gov

| Enzyme Complex | Location | Function | Impact of TPP |

|---|---|---|---|

| Pyruvate Dehydrogenase (PDH) | Mitochondrial Matrix | Converts Pyruvate to Acetyl-CoA, linking Glycolysis to the Citric Acid Cycle. nih.gov | Essential coenzyme for the decarboxylation of pyruvate. wikipedia.org |

| α-Ketoglutarate Dehydrogenase (α-KGDH) | Mitochondrial Matrix | A key rate-limiting step in the Citric Acid Cycle. cornell.edu | Required for the decarboxylation of α-ketoglutarate. wikipedia.org |

| Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) | Mitochondrial Matrix | Catabolism of branched-chain amino acids (leucine, isoleucine, valine). oregonstate.edu | Acts as a coenzyme for the decarboxylation of α-ketoacids. nih.gov |

Biochemical Pathways Interacted by Acetiamine Hydrochloride and Derivatives

Thiamine Metabolism Pathways

Upon administration, Acetiamine hydrochloride enters the thiamine metabolism pathway. As a prodrug, it is converted into thiamine, which is then phosphorylated to its active forms. mdpi.com The primary and most abundant active form is thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (TDP). cornell.eduoregonstate.edu This conversion is catalyzed by the cytosolic enzyme thiamine pyrophosphokinase (TPK1), a reaction that requires ATP. pathbank.orgresearchgate.net

The cellular pool of thiamine derivatives is tightly regulated through the interplay of kinases and phosphatases. TPP can be further phosphorylated to thiamine triphosphate (TTP) or dephosphorylated to thiamine monophosphate (TMP). pathbank.orgresearchgate.net TMP can then be hydrolyzed back to free thiamine. mdpi.com This metabolic cycle ensures a constant supply of TPP for its essential coenzymatic roles while managing the levels of other phosphorylated forms. pathbank.org

Carbohydrate Metabolism Intersections

The intersection of Acetiamine hydrochloride with carbohydrate metabolism is fundamental to its biological importance and is mediated entirely through TPP. TPP is a critical coenzyme for several key enzymes that govern the flow of metabolites through central energy-yielding pathways. cornell.eduresearchgate.net

Glycolysis and Citric Acid Cycle Link : The pyruvate dehydrogenase complex (PDH) requires TPP to catalyze the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA. nih.gov This reaction is an irreversible step that commits glucose-derived carbons to oxidation in the citric acid cycle. cornell.edu

Citric Acid Cycle : Within the citric acid cycle, the α-ketoglutarate dehydrogenase complex (α-KGDH) depends on TPP for the conversion of α-ketoglutarate to succinyl-CoA, another critical energy-releasing step in the cycle. nih.gov

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) : In the cytosol, the enzyme transketolase requires TPP as a cofactor. wikipedia.orgoregonstate.edu Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, which is crucial for generating precursors for nucleotide synthesis and producing NADPH for reductive biosynthesis. cornell.edunih.gov

Lipid Metabolism Interactions

While the role of Acetiamine hydrochloride in lipid metabolism is less direct than in carbohydrate metabolism, its influence is significant and occurs through several TPP-dependent routes.

NADPH Production : The pentose phosphate pathway, through the action of the TPP-dependent enzyme transketolase, is a major source of cellular NADPH. nih.gov NADPH is the primary reducing equivalent required for the anabolic reactions of fatty acid synthesis. nih.gov

Acetyl-CoA Supply : By ensuring the efficient functioning of the pyruvate dehydrogenase complex, TPP facilitates the production of acetyl-CoA. cornell.edu Acetyl-CoA is not only the entry point for the citric acid cycle but also the fundamental building block for the synthesis of fatty acids, cholesterol, and other lipids.

Branched-Chain Amino Acid Catabolism : The TPP-dependent branched-chain α-ketoacid dehydrogenase (BCKDH) complex is essential for the breakdown of amino acids like leucine, isoleucine, and valine. nih.gov The catabolism of these amino acids yields intermediates such as acetyl-CoA and succinyl-CoA, which can be channeled into either energy production or lipid synthesis. nih.gov

Fatty Acid Oxidation : TPP is also involved in the peroxisomal α-oxidation of certain fatty acids, such as 3-methyl-branched fatty acids. cornell.edu

Nucleotide Metabolism Connections

A crucial link exists between Acetiamine hydrochloride and nucleotide metabolism via the TPP-dependent pentose phosphate pathway (PPP). The enzyme transketolase, operating within the PPP, catalyzes reactions that produce ribose-5-phosphate (B1218738). cornell.eduoregonstate.edu Ribose-5-phosphate is the essential precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP). libretexts.org

PRPP serves as the activated ribose donor for both the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide synthesis. nih.govnih.govlibretexts.org Without an adequate supply of ribose-5-phosphate from the PPP, the synthesis of nucleotides—the building blocks of DNA and RNA, as well as energy carriers like ATP and GTP—would be severely hampered. nih.gov Therefore, by supporting the function of transketolase, Acetiamine hydrochloride and its derivatives play a vital role in maintaining the cellular pool of nucleotides necessary for genetic information storage, cell proliferation, and energy transfer. biorxiv.orgoregonstate.edu

Amino Acid Metabolism Cross-talk

Acetiamine hydrochloride, through its conversion to the biologically active form, thiamine pyrophosphate (TPP), plays a significant role in the intricate network of amino acid metabolism. wikipedia.orgwikipedia.org TPP is an essential cofactor for several key enzymes that catalyze critical steps in the breakdown of amino acids, particularly the branched-chain amino acids (BCAAs). oregonstate.edunih.govnih.gov

The most prominent intersection of thiamine action and amino acid metabolism occurs in the catabolism of the BCAAs: leucine, isoleucine, and valine. nih.gov The degradation of these essential amino acids is initiated by a transamination step, followed by an irreversible oxidative decarboxylation of the resulting branched-chain α-ketoacids. This crucial decarboxylation is carried out by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a multi-enzyme assembly that is fundamentally dependent on TPP for its catalytic activity. oregonstate.educornell.edu

A deficiency in functional TPP, which can arise from insufficient thiamine, impairs the function of the BCKDH complex. cornell.edu This impairment leads to a metabolic bottleneck, resulting in the accumulation of BCAAs and their corresponding α-ketoacids in bodily fluids. cornell.edu This condition is clinically exemplified in genetic disorders such as Maple Syrup Urine Disease (MSUD), where mutations in the BCKDH complex lead to a toxic buildup of these compounds. cornell.edu While not directly causing MSUD, a lack of thiamine can produce similar metabolic disturbances due to the enzyme's reliance on TPP. cornell.edu

Furthermore, the metabolic pathways of amino acids are interconnected with central energy metabolism, where thiamine also plays a pivotal role. For instance, the catabolism of BCAAs ultimately yields products like acetyl-CoA and succinyl-CoA, which are intermediates of the citric acid cycle. oregonstate.edunih.gov The proper functioning of the citric acid cycle itself is dependent on other TPP-requiring enzymes, such as the α-ketoglutarate dehydrogenase complex. nih.govcornell.edu

Research has also indicated a link between thiamine status and the levels of certain neurotransmitter amino acids. Studies on thiamine deficiency have shown alterations in the concentrations of glutamate, aspartate, and gamma-aminobutyric acid (GABA). nih.gov This suggests that the influence of thiamine extends beyond BCAA catabolism to the broader maintenance of amino acid homeostasis within the central nervous system. nih.gov The depletion of these neurotransmitters in a state of thiamine deficiency could contribute to the neurological symptoms observed. nih.gov

The following table summarizes the key TPP-dependent enzymes involved in amino acid metabolism and their respective functions:

| Enzyme Complex | Abbreviation | Substrate(s) | Metabolic Pathway | Function |

| Branched-chain α-ketoacid dehydrogenase complex | BCKDH | α-ketoisocaproate, α-keto-β-methylvalerate, α-ketoisovalerate | Branched-chain amino acid catabolism | Catalyzes the oxidative decarboxylation of branched-chain α-ketoacids derived from leucine, isoleucine, and valine. |

| α-ketoglutarate dehydrogenase complex | α-KGDH | α-ketoglutarate | Citric Acid Cycle | While primarily part of carbohydrate metabolism, it is crucial for the synthesis of glutamate. |

| Pyruvate dehydrogenase complex | PDH | Pyruvate | Link between glycolysis and the Citric Acid Cycle | Connects carbohydrate metabolism to the synthesis of alanine (B10760859) via transamination. |

Preclinical Pharmacological Investigations of Acetiamine Hydrochloride

Neuropharmacological Efficacy Studies in Animal Models

Neuroprotection in Hypoxia-Ischemia ModelsThiamine and its derivatives are subjects of investigation for their potential neuroprotective roles in managing neonatal hypoxic-ischemic encephalopathy (HIE).nih.govmdpi.comThe rationale for this exploration stems from the observation that the biochemical and histological consequences of thiamine (B1217682) deficiency in the brain share similarities with the damage caused by hypoxia-ischemia.nih.gov

The proposed neuroprotective mechanism centers on the ability of high doses of thiamine to counteract the damaging effects of reactive oxygen and nitrogen species that are generated during a hypoxic-ischemic event. nih.gov It is suggested that by blocking intracellular oxidative stress and aiding the recovery of mitochondrial function, thiamine and its derivatives could exert a definitive neuroprotective effect. nih.govmdpi.com Another lipid-soluble thiamine derivative, benfotiamine (B1667992), has been noted for its antioxidant properties and its potential to alleviate cerebral oxidative damage. mdpi.comnih.gov

Anti-Inflammatory Mechanisms and Efficacy in Preclinical Models

Modulation of Inflammatory Mediators and CytokinesA significant area of preclinical research for lipid-soluble thiamine derivatives involves their anti-inflammatory properties.mdpi.comBenfotiamine, in particular, has been shown to exert potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.plos.orgnih.gov

In preclinical studies using lipopolysaccharide (LPS)-stimulated murine BV-2 microglia, benfotiamine significantly decreased the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). plos.org Concurrently, it increased the production of the anti-inflammatory cytokine interleukin-10 (IL-10). plos.org The molecular mechanisms underlying these effects involve the suppression of the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), c-Jun N-terminal kinases (JNK), and the protein kinase B (Akt). plos.org Ultimately, this leads to the suppression of the translocation of the critical inflammatory transcription factor, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), into the nucleus. plos.orgnih.gov

Further studies in macrophages have shown that benfotiamine's anti-inflammatory effects are also mediated through the regulation of the arachidonic acid pathway. nih.gov The compound was found to block the expression of key enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5), which are responsible for the synthesis of pro-inflammatory lipid mediators. nih.gov

| Mediator/Pathway | Cell/Model Type | Observed Effect | Reference |

|---|---|---|---|

| TNF-α (pro-inflammatory) | LPS-stimulated BV-2 microglia | Decreased expression and release | plos.org |

| IL-6 (pro-inflammatory) | LPS-stimulated BV-2 microglia | Decreased expression | plos.org |

| IL-1β (pro-inflammatory) | LPS-stimulated dendritic cells | Suppressed release | nih.gov |

| IL-10 (anti-inflammatory) | LPS-stimulated BV-2 microglia | Increased production and release | plos.org |

| NF-κB (transcription factor) | LPS-stimulated BV-2 microglia & dendritic cells | Suppressed translocation to the nucleus | plos.orgnih.gov |

| COX-2 (enzyme) | LPS-stimulated macrophages | Blocked expression | nih.gov |

| LOX-5 (enzyme) | LPS-stimulated macrophages | Blocked expression | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the preclinical pharmacological investigations of "Acetiamine hydrochloride" that specifically addresses the requested outline points.

The existing research does not provide specific details regarding:

The inhibition of key inflammatory enzymes such as COX-2 and 5-lipoxygenase by Acetiamine (B1197223) hydrochloride.

Its anti-inflammatory effects in specific animal models of disease.

Its cardioprotective efficacy in preclinical models, including its effects on the arachidonic acid cascade or coronary blood flow.

Mechanisms of action in experimental cardiovascular disease models.

Other distinct pharmacological activities in preclinical settings.

Therefore, it is not possible to construct a scientifically accurate and informative article that adheres to the strict requirements of the provided outline for the compound "Acetiamine hydrochloride." Information on other related compounds, such as various acetamide (B32628) derivatives, does exist but would not be applicable to this specific request.

Exploration of Other Pharmacological Activities in Preclinical Settings

Antimicrobial Properties of Related Pyrimidine (B1678525) Derivatives

The core structure of acetiamine contains a pyrimidine ring, a feature shared by a broad class of compounds investigated for their therapeutic potential. While direct studies on the antimicrobial properties of acetiamine hydrochloride are limited, research into related pyrimidine derivatives provides insight into the potential antimicrobial activity of this structural class. Pyrimidine derivatives are fundamental components of nucleic acids (DNA and RNA) and are known to play significant roles in various biological processes. nih.govgsconlinepress.com Their structural diversity has made them a focal point in the development of novel therapeutic agents. gsconlinepress.com

Investigations into synthetic pyrimidine derivatives have revealed significant antimicrobial capabilities. For instance, various newly synthesized pyrimidine analogues have been tested against a range of bacterial and fungal strains. nih.gov Studies have shown that certain pyrimidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable or superior to standard antibiotics. nih.govgsconlinepress.com The antimicrobial effect is often attributed to the specific substitutions on the pyrimidine ring, where electronegative radicals can enhance microbiological activity. nih.gov

Furthermore, metal complexes of thiamine, which also contains a pyrimidine moiety, have demonstrated notable antibacterial properties. A study on thiamine hydrochloride complexes with iron (II), zinc (II), and cobalt (II) revealed that these complexes possess antibacterial activity. The Th-Zn complex, in particular, showed significant activity against Gram-positive bacteria such as C. xerosis, S. aureus, and S. saprophyticus, as well as against the Gram-negative bacterium S. dysenteriae. eurekaselect.comresearchgate.net This suggests that the pyrimidine portion of the thiamine molecule, when complexed with metal ions, can contribute to antimicrobial effects.

Interactive Table: Antimicrobial Activity of Thiamine-Metal Complexes eurekaselect.comresearchgate.net

| Compound | Test Organism | Zone of Inhibition (mm) |

| Th-Zn complex | C. xerosis | 23 |

| Th-Zn complex | S. aureus | 22 |

| Th-Zn complex | S. saprophyticus | 22 |

| Th-Zn complex | S. dysenteriae | 25 |

| Th-Co complex | S. paratyphi B | 20 |

| Th-Fe complex | E. aerogene | 20 |

Antiviral Activities of Structurally Similar Compounds

The pyrimidine structure is a key component in many antiviral agents, particularly nucleoside analogues that interfere with viral replication. nih.govnih.gov These compounds often act as antimetabolites, disrupting the synthesis of viral nucleic acids. nih.gov While acetiamine itself is a derivative of thiamine, its pyrimidine ring is a structural feature it shares with a number of potent antiviral compounds.

Research has demonstrated that pyrimidine nucleoside analogues can exhibit significant antiviral activity, particularly against DNA viruses. nih.gov For example, compounds derived from arabinosylcytosine and 5-fluorouracil (B62378) have shown high efficacy against herpes simplex and vaccinia viruses. nih.gov The mechanism of action for many of these analogues involves their incorporation into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination or increased mutagenesis, which ultimately inhibits viral replication. nih.govbiorxiv.org

More recently, with the emergence of new viral threats, there has been a focus on the antiviral potential of pyrimidine biosynthesis inhibitors. nih.govrepec.org RNA viruses, in particular, are heavily reliant on the host cell's supply of nucleoside triphosphates for their replication. repec.org Studies have shown that inhibiting the host's pyrimidine biosynthesis can have a potent antiviral effect. nih.gov Furthermore, combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogues has been found to synergistically inhibit the replication of viruses like SARS-CoV-2 in vitro. biorxiv.orgrepec.org

Some 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their antiviral potency, with some derivatives showing remarkable efficacy against human coronavirus 229E. mdpi.com This highlights the potential for developing broad-spectrum antiviral agents based on the pyrimidine scaffold.

Anticancer Efficacy in In Vitro and Xenograft Models

Thiamine and its derivatives have been a subject of interest in oncology due to the altered metabolic state of cancer cells, which often exhibit an increased reliance on glucose metabolism. nih.goviiarjournals.org Thiamine diphosphate (B83284) is a crucial coenzyme for enzymes involved in this process, such as transketolase. nih.gov Consequently, thiamine antagonists have been explored as potential anticancer agents.

In vitro studies have shown that thiamine analogues can inhibit the proliferation of various cancer cell lines. nih.gov For instance, high doses of thiamine have been demonstrated to reduce cell proliferation in pancreatic and neuroblastoma cell lines, with IC50 values of 4.9 mM and 5.4 mM, respectively. nih.gov The proposed mechanism is similar to that of dichloroacetate (B87207) (DCA), involving the reduction of pyruvate (B1213749) dehydrogenase (PDH) phosphorylation, leading to decreased glucose consumption and lactate (B86563) production, and ultimately inducing apoptosis. nih.gov Another thiamine analog, oxythiamine, acts as a transketolase inhibitor and has been shown to significantly decrease tumor cell proliferation in Ehrlich's tumor cells and Mia pancreatic adenocarcinoma cells by arresting the cell cycle in the G1 phase. nih.gov

The anticancer potential of thiamine derivatives has also been evaluated in animal models, specifically in xenograft studies where human tumor cells are implanted into immunodeficient mice. enamine.netmdpi.com These models are valuable for assessing drug efficacy against human cancers in an in vivo setting. enamine.netnih.gov Oxythiamine has demonstrated significant antitumor effects in mice hosting Ehrlich's tumors, with a dose of 400 mg/kg body weight causing a greater than 90% reduction in tumor mass after three days of treatment, without signs of toxicity to major organs. nih.gov Patient-derived xenograft (PDX) models, which involve implanting tumor tissues directly from patients into mice, are considered to be highly predictive of clinical outcomes and are increasingly used in preclinical drug evaluation. nih.govfrontiersin.org While specific xenograft studies on acetiamine hydrochloride are not widely reported, the promising results from other thiamine analogues in these models support the rationale for further investigation.

Interactive Table: In Vitro Anticancer Activity of Thiamine Analogs

| Compound | Cell Line | Effect | Reference |

| High-Dose Thiamine | Pancreatic (Panc-1) | Reduced Proliferation (IC50: 4.9 mM) | nih.gov |

| High-Dose Thiamine | Neuroblastoma (SK-N-BE) | Reduced Proliferation (IC50: 5.4 mM) | nih.gov |

| Oxythiamine | Mia Pancreatic Adenocarcinoma | Decreased Proliferation, G1 Arrest | nih.gov |

| Oxythiamine | Ehrlich's Ascitic Tumor | Reduced Ribose Synthesis | researchgate.net |

Potential in Rheumatic Conditions (as a Thiamine Derivative)

Thiamine and its derivatives have been investigated for their potential role in modulating inflammatory responses, which are central to the pathophysiology of rheumatic conditions like rheumatoid arthritis (RA). youtube.comnih.gov RA is a systemic autoimmune disease characterized by chronic inflammation of the synovium in peripheral joints. nih.gov

Preclinical studies in animal models of arthritis have demonstrated the anti-inflammatory and antinociceptive effects of thiamine. nih.gov In a model of adjuvant-induced arthritis, long-term administration of vitamin B1 was found to reduce paw edema and hyperalgesia in a dose-dependent manner. nih.gov This therapeutic effect was associated with a reduction in the serum levels of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov These cytokines are known to play a pivotal role in the inflammatory cascade and joint destruction in RA. frontiersin.org

The anti-inflammatory properties of thiamine may also be linked to its antioxidant effects. youtube.com Thiamine can boost the production of glutathione, a potent antioxidant that protects cells from oxidative stress, which often accompanies inflammation and can contribute to chronic pain. youtube.com By enhancing the body's antioxidant defenses, thiamine may help mitigate some of the cellular damage caused by inflammation. youtube.com Furthermore, some research suggests that thiamine's anti-inflammatory effects can be comparable to those of non-steroidal anti-inflammatory drugs (NSAIDs) in certain contexts. youtube.com

While the direct effects of acetiamine hydrochloride in rheumatic models have not been extensively studied, its nature as a thiamine derivative suggests it may share similar anti-inflammatory properties. The ability of thiamine to modulate the immune response and reduce key inflammatory mediators in preclinical models of arthritis indicates a potential therapeutic avenue for thiamine-related compounds in the management of rheumatic conditions. youtube.comnih.gov

Preclinical Pharmacokinetic and Biotransformation Studies of Acetiamine Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

ADME studies are fundamental in preclinical drug development to characterize how a substance is processed by a living organism. These studies are typically conducted in various animal models (e.g., rats, mice, dogs) to predict the pharmacokinetic profile in humans.

Preclinical Plasma Pharmacokinetics

This section would detail the concentration of Acetiamine (B1197223) hydrochloride in the blood plasma of animal models over time after administration. Key parameters that would be presented in a data table include:

Cmax (Maximum Concentration): The highest concentration of the compound reached in the plasma.

Tmax (Time to Maximum Concentration): The time at which Cmax is observed.

AUC (Area Under the Curve): The total exposure to the compound over time.

t½ (Half-life): The time required for the concentration of the compound in the plasma to decrease by half.

Example of a Preclinical Plasma Pharmacokinetics Data Table (Hypothetical Data)

| Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

|---|---|---|---|---|

| Rat | Data N/A | Data N/A | Data N/A | Data N/A |

| Dog | Data N/A | Data N/A | Data N/A | Data N/A |

No specific data for Acetiamine hydrochloride is available.

Tissue Distribution and Accumulation in Animal Models

This subsection would describe where the compound travels in the body and if it accumulates in specific organs or tissues. Studies often use radiolabeled compounds to track their distribution. The results would indicate concentrations in key organs such as the liver, kidneys, brain, heart, and lungs at various time points post-administration.

Example of a Tissue Distribution Data Table (Hypothetical Data for a Single Time Point)

| Tissue | Concentration (ng/g) in Rats |

|---|---|

| Liver | Data N/A |

| Kidney | Data N/A |

| Brain | Data N/A |

| Heart | Data N/A |

| Lungs | Data N/A |

Specific tissue distribution data for Acetiamine hydrochloride is not available.

Biotransformation Pathways and Metabolite Identification

Biotransformation, or metabolism, is the process by which the body chemically modifies a compound. This section would identify the chemical structures of the metabolites formed from Acetiamine hydrochloride.

Role of Cytochrome P450 Enzymes

The Cytochrome P450 (CYP) family of enzymes is a major pathway for the metabolism of many compounds (Phase I metabolism). semanticscholar.org Research in this area would identify which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for metabolizing Acetiamine hydrochloride. Thiamine (B1217682) itself has been shown to have an inhibitory effect on the catalytic activity of Cytochrome P450 3A4.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following initial metabolism by enzymes like CYPs, many compounds undergo conjugation reactions (Phase II metabolism), where a molecule is attached to the metabolite to make it more water-soluble and easier to excrete. This section would specify if Acetiamine hydrochloride or its metabolites undergo processes like glucuronidation or sulfation.

Excretion Pathways in Preclinical Species

This final section would quantify the routes through which Acetiamine hydrochloride and its metabolites are eliminated from the body. This is typically determined by analyzing the presence of the compound and its metabolites in urine and feces over a period of time.

Example of an Excretion Pathways Data Table (Hypothetical Data)

| Excretion Route | Percentage of Administered Dose (in Rats) |

|---|---|

| Urine (Unchanged Drug) | Data N/A |

| Urine (Metabolites) | Data N/A |

| Feces (Unchanged Drug) | Data N/A |

| Feces (Metabolites) | Data N/A |

| Total Recovery | Data N/A |

Specific data on the excretion pathways for Acetiamine hydrochloride is not available.

In Vitro Metabolic Stability and Enzyme Kinetics

Microsomal Stability Assays

Microsomal stability assays are a common in vitro method used to assess the metabolic stability of a compound by exposing it to liver microsomes. These subcellular fractions are rich in cytochrome P450 (CYP450) enzymes, which are primary drivers of Phase I metabolism.

In a typical assay, Acetiamine hydrochloride would be incubated with liver microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) and humans. The reaction would be initiated by the addition of NADPH, a necessary cofactor for CYP450 enzyme activity. Samples would be taken at various time points and the reaction quenched. The concentration of the remaining parent compound, Acetiamine hydrochloride, would then be quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The data from these experiments would be used to calculate key parameters that describe the metabolic stability of the compound.

Table 1: Illustrative Data Table for Microsomal Stability of Acetiamine Hydrochloride

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

Note: This table is for illustrative purposes only. Specific experimental data for Acetiamine hydrochloride is not publicly available.

A high intrinsic clearance and short half-life would suggest that Acetiamine hydrochloride is rapidly metabolized by liver enzymes, which could indicate a short duration of action in vivo. Conversely, low intrinsic clearance and a long half-life would imply greater metabolic stability.

Plasma Stability Assessments

Plasma stability assays are conducted to determine the stability of a compound in blood plasma. enamine.net This is important as some compounds can be degraded by enzymes present in plasma, such as esterases and amidases, which can impact their bioavailability and pharmacokinetic profile. enamine.net

In these assessments, Acetiamine hydrochloride would be incubated in plasma from different species, including humans, at a physiological temperature (37°C). Samples would be collected at various time intervals, and the concentration of the remaining parent compound would be measured.

The results of these studies would indicate the susceptibility of Acetiamine hydrochloride to degradation in the bloodstream.

Table 2: Illustrative Data Table for Plasma Stability of Acetiamine Hydrochloride

| Species | Half-life (t½) in Plasma (min) |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

| Dog | Data not available |

| Monkey | Data not available |

Note: This table is for illustrative purposes only. Specific experimental data for Acetiamine hydrochloride is not publicly available.

A short half-life in plasma would suggest that Acetiamine hydrochloride is unstable in circulation, which could necessitate different formulation strategies or administration routes.

Enzyme Reaction Kinetics for Metabolism

Enzyme kinetics studies are performed to understand the interaction between a compound and the enzymes responsible for its metabolism. wikipedia.org These studies determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). wikipedia.org Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. Vmax is the maximum rate at which the enzyme can metabolize the substrate. wikipedia.org

For Acetiamine hydrochloride, these studies would involve incubating varying concentrations of the compound with liver microsomes or specific recombinant drug-metabolizing enzymes. The rate of metabolism would be measured at each concentration.

Table 3: Illustrative Data Table for Enzyme Kinetics of Acetiamine Hydrochloride Metabolism

| Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Recombinant CYP Isoform 1 | Data not available | Data not available |

| Recombinant CYP Isoform 2 | Data not available | Data not available |

Note: This table is for illustrative purposes only. Specific experimental data for Acetiamine hydrochloride is not publicly available.

This information is valuable for predicting the potential for drug-drug interactions and for understanding the dose-dependency of Acetiamine hydrochloride's metabolism.

In Vitro-In Vivo Extrapolation in Pharmacokinetics

In vitro-in vivo extrapolation (IVIVE) is a mathematical modeling approach used to predict the in vivo pharmacokinetic properties of a drug from in vitro data. nih.govpremier-research.com This process is a critical component of modern drug development, as it can help to anticipate a compound's behavior in humans before clinical trials are conducted. nih.govualberta.ca

The in vitro metabolic clearance data obtained from microsomal stability assays for Acetiamine hydrochloride would be a key input for IVIVE models. This data, along with other parameters such as plasma protein binding and blood-to-plasma ratio, would be used in physiological-based pharmacokinetic (PBPK) models to predict human pharmacokinetic parameters like hepatic clearance, volume of distribution, and oral bioavailability.

The success of IVIVE depends on the quality of the in vitro data and the appropriateness of the scaling factors and models used. For a compound like Acetiamine hydrochloride, a well-conducted IVIVE could provide valuable estimates of its human pharmacokinetics, guiding the design of first-in-human studies.

Cross-Species Pharmacokinetic Comparisons in Preclinical Research

Cross-species pharmacokinetic comparisons are essential in preclinical research to understand the differences and similarities in how a drug is absorbed, distributed, metabolized, and excreted (ADME) across different animal species and to select the most appropriate species for non-clinical safety and efficacy studies. nih.gov

While specific in vivo pharmacokinetic data for Acetiamine hydrochloride in different preclinical species is not available, such studies would typically involve administering the compound to species such as rats, mice, dogs, and monkeys and collecting blood samples over time to determine its pharmacokinetic profile.

Table 4: Illustrative Data Table for Cross-Species Pharmacokinetic Parameters of Acetiamine Hydrochloride

| Parameter | Mouse | Rat | Dog | Monkey |

| Clearance (CL) (mL/min/kg) | Data not available | Data not available | Data not available | Data not available |

| Volume of Distribution (Vd) (L/kg) | Data not available | Data not available | Data not available | Data not available |

| Half-life (t½) (h) | Data not available | Data not available | Data not available | Data not available |

| Oral Bioavailability (F) (%) | Data not available | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. Specific experimental data for Acetiamine hydrochloride is not publicly available.

Significant differences in these parameters across species can be due to variations in drug-metabolizing enzymes, transporters, and physiological factors. nih.govnih.gov Understanding these differences is crucial for accurately extrapolating preclinical findings to predict human pharmacokinetics and for selecting appropriate animal models for further studies.

Advanced Methodologies in Acetiamine Hydrochloride Research

High-Throughput Screening and In Vitro Assay Development

High-throughput screening (HTS) plays a pivotal role in the initial stages of drug discovery, allowing for the rapid testing of vast compound libraries to identify molecules that modulate a specific biological target. nih.gov In the context of Acetiamine (B1197223) hydrochloride research, HTS can be employed to screen for compounds that enhance its uptake, conversion to thiamine (B1217682) pyrophosphate (TPP), or its activity on TPP-dependent enzymes. cam.ac.uknih.gov These screens are often cell-based, utilizing engineered cell lines that report on the activity of a particular pathway or enzyme. nih.gov For instance, a screen could be designed to identify molecules that increase the expression of thiamine transporters, thereby potentially boosting the intracellular concentration of Acetiamine hydrochloride.

The development of robust in vitro assays is fundamental to the success of HTS and subsequent mechanistic studies. These assays are designed to be miniaturized and automated, enabling the testing of thousands of compounds efficiently. nih.gov For Acetiamine hydrochloride, relevant in vitro assays could include:

Enzyme activity assays: Measuring the effect of Acetiamine hydrochloride on the activity of purified TPP-dependent enzymes, such as transketolase or pyruvate (B1213749) dehydrogenase. nih.govanu.edu.aunih.gov

Cell-based viability assays: Assessing the ability of Acetiamine hydrochloride to protect neuronal cells from various stressors, such as oxidative damage or excitotoxicity, which are implicated in neurodegenerative diseases.

Reporter gene assays: Utilizing cell lines with a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to thiamine metabolism. This allows for a quantifiable readout of the cellular response to Acetiamine hydrochloride.

| Assay Type | Purpose | Example Application | Reference |

|---|---|---|---|

| Enzyme Inhibition Assay | To determine the inhibitory potential of thiamine analogs against specific enzymes. | Testing N3-pyridyl thiamine (N3PT) against P. falciparum proliferation. | anu.edu.aunih.gov |

| Cell Proliferation Assay | To assess the antiplasmodial activity of thiamine analogs. | Measuring the IC50 value of various thiamine analogs against P. falciparum. | nih.gov |

| Competitive Binding Assay | To investigate the competition between thiamine analogs and thiamine for transport and/or metabolism. | Demonstrating that increased extracellular thiamine reduces the antiplasmodial activity of N3PT. | anu.edu.aunih.gov |

Computational Molecular Modeling and Design

Computational molecular modeling provides invaluable insights into the interactions between Acetiamine hydrochloride and its biological targets at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of Acetiamine hydrochloride to proteins like thiamine pyrophosphokinase (TPK), the enzyme responsible for converting thiamine to its active form, TPP. nih.gov

Molecular docking studies can predict the preferred binding pose of Acetiamine hydrochloride within the active site of TPK, highlighting key amino acid residues involved in the interaction. mdpi.comresearchgate.net This information is crucial for understanding the structure-activity relationship and for designing novel analogs with improved binding affinity and specificity. For example, docking studies have been used to compare the binding modes of thiamine and its analog N3-pyridyl thiamine to TPK, revealing nearly identical binding patterns. anu.edu.aunih.gov

Molecular dynamics simulations build upon docking results by simulating the dynamic behavior of the Acetiamine hydrochloride-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, providing a more accurate prediction of binding affinity. mdpi.com

| Technique | Objective | Key Findings/Applications | Reference |

|---|---|---|---|

| Molecular Docking | Predicting the binding mode of thiamine and its analogs to target enzymes. | Showed an almost identical binding mode in thiamine pyrophosphokinase (TPK) between thiamine and N3-pyridyl thiamine (N3PT). | anu.edu.aunih.gov |

| Molecular Dynamics (MD) Simulations | Investigating the stability and dynamics of ligand-protein complexes. | Used to confirm the binding modes and assess the stability of thiamine and thiamine pyrophosphate in complex with acetylcholinesterase. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govfrontiersin.org In the context of Acetiamine hydrochloride research, QSAR models can be developed to predict the biological activity of novel thiamine analogs based on their physicochemical properties. cam.ac.uk

To build a QSAR model, a dataset of thiamine analogs with known biological activities (e.g., enzyme inhibition, cellular uptake) is required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each analog. Statistical methods are then used to identify the descriptors that are most correlated with the observed biological activity, resulting in a predictive mathematical equation. nih.govnih.govfrontiersin.org

QSAR models can be used to:

Predict the permeability of novel thiamine analogs across the blood-brain barrier. nih.govfrontiersin.org

Optimize the chemical structure of Acetiamine hydrochloride to enhance its biological activity.

Prioritize the synthesis of new analogs with a higher probability of being active.

Omics Technologies in Mechanistic Research (e.g., Metabolomics)

"Omics" technologies, such as metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a particular stimulus, such as treatment with Acetiamine hydrochloride. Metabolomics, in particular, is highly relevant to thiamine research as it involves the comprehensive analysis of small molecule metabolites in a biological sample. nih.gov

In the context of Acetiamine hydrochloride research, metabolomics can be used to:

Profile the metabolic changes in cells or tissues following treatment with Acetiamine hydrochloride, providing insights into its mechanism of action.

Identify biomarkers that are indicative of thiamine status and the biological response to Acetiamine hydrochloride supplementation. nih.gov

Investigate the impact of Acetiamine hydrochloride on pathways affected by thiamine deficiency, such as carbohydrate metabolism and amino acid metabolism. nih.govmdpi.com

For example, high-resolution metabolomics analysis of plasma from critically ill patients has revealed significant associations between thiamine status and metabolites involved in energy, carbohydrate, amino acid, and lipid metabolism. nih.gov Another study using metabolomics identified alterations in thiamine metabolism in intestinal epithelial cells exposed to a mycotoxin. mdpi.com Lipidomics, a sub-field of metabolomics, can also be employed to study changes in lipid profiles in response to Acetiamine hydrochloride, which may be relevant in conditions like neuroinflammation. nih.gov

In Vitro and Animal Model Development for Specific Disease States

The development and use of relevant in vitro and animal models are crucial for investigating the therapeutic potential of Acetiamine hydrochloride in specific disease states, particularly neurodegenerative disorders like Alzheimer's disease. xiahepublishing.comnih.govfrontiersin.org

In vitro models of neuroinflammation and neurodegeneration are valuable tools for initial screening and mechanistic studies. frontiersin.orgcsic.esnih.gov These models often involve co-cultures of different cell types found in the brain, such as neurons, microglia, and astrocytes, to better mimic the complex cellular environment of the central nervous system. patrinum.ch For instance, to study the potential anti-inflammatory effects of Acetiamine hydrochloride, microglial cells can be activated with inflammatory stimuli like lipopolysaccharide (LPS) in the presence or absence of the compound, and the release of inflammatory mediators can be measured. frontiersin.orgcsic.es

Animal models are essential for evaluating the efficacy and pharmacokinetic properties of Acetiamine hydrochloride in a whole organism. kosfaj.org In the context of Alzheimer's disease research, a variety of transgenic mouse models that recapitulate key pathological features of the disease, such as amyloid plaque formation and tau pathology, are available. xiahepublishing.comnih.govmdpi.com These models can be used to assess the ability of Acetiamine hydrochloride to improve cognitive function, reduce neuroinflammation, and mitigate neuronal loss. For example, studies have utilized transgenic mouse models like the 3xTg-AD and 5xFAD mice to investigate potential therapeutic interventions. frontiersin.orgmdpi.com Furthermore, animal models of thiamine deficiency, induced by a thiamine-deficient diet and the administration of a thiamine antagonist, can be used to study the neuroprotective effects of Acetiamine hydrochloride in a state of thiamine insufficiency. nih.gov

| Model | Key Characteristics | Application in Research | Reference |

|---|---|---|---|

| Tg2576 mice | Expresses mutant human APP; develops amyloid plaques and memory impairment. | Studying amyloid pathology and cognitive deficits. | nih.gov |

| APP23 mice | Expresses mutant human APP; develops amyloid plaques, memory impairment, and neuronal loss in the hippocampus. | Investigating amyloid deposition, cognitive decline, and neuronal loss. | nih.gov |

| 3xTg-AD mice | Expresses mutant human APP, PSEN1, and tau; develops both amyloid plaques and neurofibrillary tangles. | Modeling both amyloid and tau pathologies. | frontiersin.orgmdpi.com |

| 5xFAD mice | Expresses five familial Alzheimer's disease mutations; rapid onset of amyloid pathology. | Rapid screening of potential therapeutics for amyloid pathology. | frontiersin.org |

| Thiamine-deficient rat model | Induced by a thiamine-deficient diet and a thiamine antagonist; mimics Wernicke's encephalopathy. | Studying the neurological consequences of thiamine deficiency and the effects of thiamine analogs. | nih.gov |

Mechanistic Toxicology Approaches (Excluding Safety Assessment)

Mechanistic toxicology aims to understand the molecular and cellular events that lead to adverse effects of a compound, without focusing on the regulatory safety assessment. semanticscholar.org In the context of Acetiamine hydrochloride research, these approaches can be used to investigate its potential off-target effects and to better understand its mechanism of action.

High-throughput screening platforms, such as the Tox21 program, utilize a battery of in vitro assays to screen thousands of compounds for potential toxicity mechanisms. researchgate.net While Acetiamine hydrochloride is a derivative of a vitamin and generally considered safe, these approaches could be used to identify any unexpected interactions with cellular pathways. For example, assays for acetylcholinesterase inhibition could be performed, as this is a common off-target effect for some compounds. researchgate.net

Mechanistic studies could also investigate the potential for Acetiamine hydrochloride to induce reactive oxygen species (ROS) formation or to interfere with mitochondrial function at high concentrations. Such studies would provide a more complete understanding of the compound's cellular effects, beyond its role in thiamine metabolism. It is important to note that available toxicity studies on thiamine hydrochloride indicate a very low potential for toxicity. semanticscholar.org

Future Directions and Unanswered Questions in Acetiamine Hydrochloride Research

Elucidating Novel Mechanisms of Action

The current understanding of acetiamine (B1197223) hydrochloride's mechanism of action is largely extrapolated from its parent compound, thiamine (B1217682). Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for key enzymes involved in carbohydrate and energy metabolism, such as transketolase, pyruvate (B1213749) dehydrogenase, and α-ketoglutarate dehydrogenase. Thiamine deficiency leads to impaired oxidative metabolism, which can result in severe neurological disorders.

Future research must move beyond this foundational understanding to explore mechanisms unique to acetiamine hydrochloride. Key unanswered questions include:

Does acetiamine hydrochloride have distinct molecular targets apart from the known thiamine-dependent enzymes?

Could it modulate cellular signaling pathways, such as those involved in oxidative stress, inflammation, or apoptosis, independently of its role as a thiamine prodrug?

How does its lipophilicity influence its interaction with cellular membranes and subcellular compartments, potentially leading to novel pharmacological effects?

Investigating these questions will require a multi-pronged approach, utilizing advanced molecular and cellular biology techniques to identify novel binding partners and signaling cascades affected by acetiamine hydrochloride.

Identifying and Validating New Preclinical Applications

The established link between thiamine deficiency and neurological diseases, such as Wernicke-Korsakoff syndrome and Alzheimer's disease, provides a logical starting point for exploring the preclinical applications of acetiamine hydrochloride. researchgate.netoregonstate.edu Studies have shown that thiamine deficiency can promote Alzheimer's-like pathologies, including the formation of amyloid plaques, which can be mitigated by thiamine supplementation in animal models. researchgate.netoregonstate.edu The potential for acetiamine hydrochloride to more effectively cross the blood-brain barrier suggests it could be a superior candidate for neuroprotection.

Future preclinical research should focus on validating its efficacy in a broader range of neurological and non-neurological conditions. Potential areas for investigation include:

Neurodegenerative Diseases: Beyond Alzheimer's, its role in Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS) models should be assessed, given the common thread of mitochondrial dysfunction in these conditions.

Diabetic Complications: Investigating its potential to mitigate diabetic neuropathy, nephropathy, and retinopathy, where cellular damage from altered glucose metabolism is prevalent.

Oncology: Some cancer cells exhibit a high demand for thiamine to support their rapid proliferation, suggesting that modulating thiamine-dependent pathways could be a therapeutic strategy. oregonstate.edu

Systematic screening in various disease models is necessary to identify and prioritize the most promising therapeutic avenues for this compound.

Optimizing Derivatization for Enhanced Efficacy and Pharmacokinetics

The synthesis of derivatives from a parent compound is a well-established strategy in medicinal chemistry to improve its therapeutic profile. While acetiamine itself is a derivative of thiamine, further modifications could yield compounds with superior properties. Research on other acetamide (B32628) derivatives has shown that structural modifications can enhance specific biological activities, such as antioxidant or anti-inflammatory effects. researchgate.netnih.gov

Future efforts in this area should be directed towards the rational design and synthesis of novel acetiamine hydrochloride analogs. The objectives of such derivatization would be to:

Enhance Blood-Brain Barrier Permeability: To improve efficacy in treating central nervous system disorders.

Increase Target Specificity: To minimize off-target effects and improve the safety profile.

Modulate Metabolic Stability: To optimize the half-life and duration of action.

Improve Oral Bioavailability: To develop more convenient and patient-friendly formulations.

The following table outlines potential derivatization strategies and their intended outcomes:

| Derivatization Strategy | Rationale | Desired Outcome |

| Addition of Lipophilic Groups | Increase lipid solubility | Enhanced membrane permeability and CNS penetration |

| Introduction of Targeting Moieties | Guide the molecule to specific tissues or cell types | Increased local concentration and reduced systemic exposure |

| Modification of Amide Bond | Alter susceptibility to enzymatic cleavage | Improved metabolic stability and prolonged half-life |

| Formation of Different Salts | Change physicochemical properties | Enhanced solubility and oral absorption |

These synthetic efforts must be coupled with rigorous preclinical testing to evaluate the pharmacokinetics and pharmacodynamics of new derivatives.

Development of Advanced Preclinical Models for Translational Research

The translation of preclinical findings to clinical success is a major challenge in drug development. For acetiamine hydrochloride, particularly in the context of neurological diseases, the use of sophisticated and relevant preclinical models is paramount. Current rodent models of thiamine deficiency, induced by specialized diets or the administration of thiamine antagonists like pyrithiamine, have been instrumental in understanding the pathogenesis of related disorders. mdpi.comoup.comcornell.edu These models successfully replicate many features of human thiamine deficiency, including regionally selective neurodegeneration. oup.comcornell.edu

However, to better predict clinical outcomes, future research must focus on developing and utilizing more advanced models, such as:

Transgenic Animal Models: Employing genetically modified animals that express human disease-related genes (e.g., amyloid precursor protein in Alzheimer's models) to test the efficacy of acetiamine hydrochloride in a more disease-relevant context.

Organoid and 3D Cell Culture Systems: Using patient-derived stem cells to create three-dimensional "mini-brains" or other organoids in vitro. These models can offer insights into human-specific responses to the compound.

Models with Comorbidities: Developing animal models that reflect the complex clinical reality where patients often have multiple health issues (e.g., diabetes and neurodegeneration).

These advanced models will be crucial for generating more robust and translatable data on the efficacy and mechanism of action of acetiamine hydrochloride.

Synergistic Effects with Other Investigational Compounds in Preclinical Studies

Combination therapy is a cornerstone of modern medicine, often providing enhanced efficacy and reduced side effects compared to monotherapy. Investigating the synergistic potential of acetiamine hydrochloride with other compounds could open up new therapeutic possibilities. For instance, combining agents that target different but complementary pathways in a disease process can lead to a more potent therapeutic effect.

Future preclinical studies should explore the combination of acetiamine hydrochloride with:

Anti-inflammatory Agents: In neurodegenerative diseases where neuroinflammation is a key pathological feature.

Antioxidants: To combat the oxidative stress that is often exacerbated by impaired energy metabolism.

Mitochondrial Function Enhancers: To provide a multi-faceted approach to improving cellular bioenergetics.

Standard-of-Care Medications: To assess whether acetiamine hydrochloride can enhance the efficacy or reduce the toxicity of existing therapies.

A key area of interest would be to determine if acetiamine hydrochloride can act synergistically with other drugs to overcome treatment resistance or slow disease progression in chronic conditions. Rigorous preclinical studies are needed to identify promising combinations and elucidate the mechanisms behind any observed synergistic effects.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Acetiamine hydrochloride in laboratory settings?

- Methodological Answer : Prioritize safety training, personal protective equipment (PPE), and hazard mitigation. Key steps include:

- Training : All personnel must undergo lab-specific safety training, including decontamination and emergency procedures .

- PPE : Use nitrile or neoprene gloves validated for chemical compatibility (consult manufacturer charts) and wear protective eyewear, lab coats, and respiratory equipment if aerosolization is possible .

- Engineering Controls : Conduct experiments in fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers, avoid long-term storage due to potential degradation, and monitor stability periodically .

Q. Which analytical techniques are validated for quantifying Acetiamine hydrochloride in pharmaceutical formulations?

- Methodological Answer : Use chromatographic and spectroscopic methods, adapted from similar hydrochloride salts:

- HPLC : Optimize mobile phases (e.g., acetonitrile-phosphate buffers) and UV detection at 210–280 nm, depending on functional groups .

- Spectrophotometry : Validate linearity and sensitivity in the 200–400 nm range, accounting for matrix interference .

- Validation : Follow ICH guidelines for accuracy, precision, and robustness, as demonstrated in pyridoxine hydrochloride assays .

Q. How can researchers ensure experimental reproducibility when studying Acetiamine hydrochloride’s enzymatic cofactor activity?

- Methodological Answer : Standardize protocols for enzyme assays:

- Substrate Preparation : Use purified enzymes (e.g., dehydrogenases) and control buffer pH (6.5–7.5) to mimic physiological conditions .

- Dosage Optimization : Conduct dose-response curves (e.g., 0.1–10 µM) to identify non-toxic, effective concentrations .

- Data Reporting : Include raw data, statistical analyses (e.g., ANOVA), and negative controls in supplementary materials .

Advanced Research Questions

Q. What experimental designs are suitable for investigating Acetiamine hydrochloride’s stability under varying physiological conditions?

- Methodological Answer : Employ accelerated degradation studies and kinetic modeling:

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/UV-B) to simulate long-term storage .

- Analytical Monitoring : Use LC-MS to identify degradation products and quantify stability-indicating parameters (e.g., half-life) .

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard conditions .

Q. How can contradictory data on Acetiamine hydrochloride’s enzyme-binding affinity be resolved?

- Methodological Answer : Address discrepancies through systematic validation:

- Assay Variability : Compare results across multiple methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .

- Buffer Compatibility : Test ionic strength and cofactor dependencies (e.g., Mg²⁺/ATP) that may alter binding kinetics .

- Meta-Analysis : Aggregate data from peer-reviewed studies, highlighting experimental variables (e.g., pH, temperature) in a comparative table .

Q. What strategies are effective in elucidating Acetiamine hydrochloride’s role in multi-enzyme pathways?

- Methodological Answer : Integrate omics and computational approaches:

- Metabolomic Profiling : Use LC-HRMS to track isotopic labeling (e.g., ¹³C-glucose) in pathways involving the compound .

- Knockout Models : Employ CRISPR/Cas9 to silence target enzymes and assess metabolic flux changes .

- Molecular Docking : Simulate binding interactions with enzymes like transketolase using AutoDock Vina .

Q. How should researchers design bioavailability studies for Acetiamine hydrochloride in in vivo models?

- Methodological Answer : Follow pharmacokinetic (PK) and pharmacodynamic (PD) best practices:

- Dosing Routes : Compare oral, intravenous, and intraperitoneal administration to calculate bioavailability (F) .

- Sampling Schedule : Collect plasma/tissue samples at 0.5, 2, 6, and 24 hours post-dose for LC-MS/MS analysis .

- Tissue Distribution : Use radiolabeled (³H/¹⁴C) Acetiamine hydrochloride to quantify accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.